ethyl2-amino-4-cyanobutanoatehydrochloride
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Overview
Description
ethyl2-amino-4-cyanobutanoatehydrochloride is a chemical compound with the molecular formula C7H12N2O2·HCl. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable reagent in organic synthesis and other chemical processes .
Scientific Research Applications
ethyl2-amino-4-cyanobutanoatehydrochloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and intermediates.
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl2-amino-4-cyanobutanoatehydrochloride typically involves the reaction of ethyl cyanoacetate with ammonia, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:
Temperature: The reaction is usually carried out at room temperature.
Solvent: Common solvents include ethanol or methanol.
Catalysts: No specific catalysts are required for this reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to mix the reactants.
Purification: The product is purified through recrystallization or other separation techniques to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
ethyl2-amino-4-cyanobutanoatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amino derivatives.
Mechanism of Action
The mechanism of action of ethyl2-amino-4-cyanobutanoatehydrochloride involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions that form new chemical bonds. The pathways involved include:
Nucleophilic Addition: The amino group can add to electrophilic centers.
Hydrolysis: The ester group can undergo hydrolysis to form carboxylic acids.
Comparison with Similar Compounds
ethyl2-amino-4-cyanobutanoatehydrochloride can be compared with other similar compounds such as:
Ethyl 2-amino-4-cyanobutanoate: Lacks the hydrochloride salt, making it less stable.
Methyl 2-amino-4-cyanobutanoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-amino-4-cyanobutanoate;hydrobromide: Similar compound with a hydrobromide salt instead of hydrochloride.
The uniqueness of this compound lies in its stability and reactivity, making it a preferred choice in various chemical reactions and research applications.
Properties
IUPAC Name |
ethyl 2-amino-4-cyanobutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2.ClH/c1-2-11-7(10)6(9)4-3-5-8;/h6H,2-4,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPWWIVCQKSBNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC#N)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97070-43-4 |
Source
|
Record name | ethyl 2-amino-4-cyanobutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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